molecular formula C23H27N3O6S B11165852 1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165852
M. Wt: 473.5 g/mol
InChI Key: OHSTVBIBGKLMDM-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholine-4-sulfonyl group, and a pyrrolidine-3-carboxamide moiety.

Preparation Methods

The synthesis of 1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with appropriate reagents to introduce the ethoxy group.

    Introduction of the Morpholine-4-Sulfonyl Group: This step involves the sulfonylation of morpholine to form the morpholine-4-sulfonyl intermediate.

    Formation of the Pyrrolidine-3-Carboxamide Moiety: This step involves the synthesis of the pyrrolidine-3-carboxamide intermediate through appropriate reactions.

    Coupling of Intermediates: The final step involves the coupling of the ethoxyphenyl, morpholine-4-sulfonyl, and pyrrolidine-3-carboxamide intermediates under specific reaction conditions to form the target compound.

Chemical Reactions Analysis

1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone: This compound shares the morpholine-4-sulfonyl group but differs in the rest of its structure.

    Phenyl Boronic Acid Derivatives: These compounds share the phenyl group but have different functional groups attached.

    Pyrrolidine Derivatives: These compounds share the pyrrolidine moiety but differ in their substituents.

The uniqueness of 1-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O6S/c1-2-32-20-7-5-19(6-8-20)26-16-17(15-22(26)27)23(28)24-18-3-9-21(10-4-18)33(29,30)25-11-13-31-14-12-25/h3-10,17H,2,11-16H2,1H3,(H,24,28)

InChI Key

OHSTVBIBGKLMDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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